Repinotan hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de BAY x 3702 implique plusieurs étapes clés :

Activation de l'acide chroman-2-carboxylique : L'acide chroman-2-carboxylique est activé à l'aide de chlorure de thionyle pour former le chlorure d'acide correspondant.

Formation de l'amide : Le chlorure d'acide est ensuite traité avec de la (S)-phénéthylamine, ce qui donne un mélange de diastéréoisomères. La cristallisation fractionnée à partir d'éthanol est utilisée pour obtenir l'isomère souhaité avec une pureté diastéréoisomérique élevée.

Réduction en amine : L'amide est réduit à l'aide de diborane dans le tétrahydrofurane, ce qui donne l'amine.

Hydrogénation catalytique : L'amine subit une hydrogénation catalytique sur du palladium sur charbon pour produire du ®-2-aminométhylchroman optiquement pur.

Analyse Des Réactions Chimiques

BAY x 3702 subit diverses réactions chimiques, notamment :

Hydrolyse : Il est instable en milieu alcalin et subit une hydrolyse.

Solubilité : BAY x 3702 est soluble dans l'eau, l'acétone et le diméthylsulfoxyde.

4. Applications de la recherche scientifique

BAY x 3702 a été largement étudié pour ses applications de recherche scientifique :

Neuroprotection : Il a montré des effets neuroprotecteurs significatifs dans les modèles animaux d'accident vasculaire cérébral ischémique et de traumatisme crânien

Fonction sérotoninergique : Des études ont démontré sa capacité à moduler l'activité de décharge et la libération des cellules sérotoninergiques dans le cerveau.

Activité dopaminergique : Il a été constaté qu'il influençait l'activité dopaminergique dans le cortex préfrontal, ce qui pourrait avoir des implications pour le traitement des symptômes cognitifs et négatifs de la schizophrénie.

Dépression respiratoire : BAY x 3702 a été étudié pour son potentiel à contrer la dépression respiratoire induite par la morphine.

5. Mécanisme d'action

BAY x 3702 exerce ses effets principalement par l'activation des récepteurs 5-HT1A de la sérotonine. Cette activation entraîne une réduction de la libération de sérotonine dans diverses régions du cerveau, notamment les noyaux du raphé dorsal et médian, l'hippocampe dorsal et le cortex préfrontal médian . Les effets neuroprotecteurs du composé sont considérés comme étant médiés par sa capacité à interférer avec la mort cellulaire neuronale induite par l'ischémie .

Applications De Recherche Scientifique

Neuroprotective Properties

Repinotan's most significant application lies in its neuroprotective effects, particularly in the context of acute ischemic stroke and traumatic brain injury. It acts by inhibiting glutamate-induced neuronal depolarization, thereby preventing excitotoxicity.

Acute Ischemic Stroke

Repinotan has been evaluated in several clinical trials aimed at assessing its efficacy in reducing brain injury following acute ischemic stroke:

- Phase II Studies : A double-blind, placebo-controlled study involving 240 patients demonstrated that repinotan was well-tolerated at doses of 0.5 to 2.5 mg/day administered intravenously for 72 hours. Although adverse events were comparable to placebo, a trend towards improved outcomes was noted at the 1.25 mg/day dose .

- Animal Studies : In animal models of middle cerebral artery occlusion (MCAO), repinotan significantly reduced infarct volume by up to 97% when administered immediately post-occlusion. Even when treatment was delayed up to five hours after occlusion, it still showed substantial neuroprotective effects .

Respiratory Depression Management

Repinotan has also been investigated for its ability to counteract respiratory depression caused by opioids like morphine. In this context:

- It effectively mitigates respiratory depression while maintaining analgesic effects at higher doses . This dual action makes it a candidate for use in pain management protocols where opioid-induced side effects are a concern.

Potential for Other Applications

Beyond stroke and respiratory depression, repinotan's neuroprotective properties suggest potential applications in other neurological conditions such as Parkinson's disease:

- Parkinson's Disease : Its ability to reduce glutamate-induced excitotoxicity positions repinotan as a potential therapeutic agent for neurodegenerative diseases characterized by excitotoxic damage .

Data Summary Table

| Application | Mechanism | Efficacy Evidence | Notes |

|---|---|---|---|

| Acute Ischemic Stroke | 5-HT1A receptor agonism | Significant reduction in infarct volume | Phase II trials showed good tolerability |

| Respiratory Depression | Counteracts opioid effects | Effective at reducing respiratory depression | Maintains analgesic effects at higher doses |

| Neurodegenerative Diseases | Reduces excitotoxicity | Potential therapeutic role | Further studies needed |

Mécanisme D'action

BAY x 3702 exerts its effects primarily through the activation of serotonin 5-HT1A receptors. This activation leads to a reduction in serotonin release in various brain regions, including the dorsal and median raphe nuclei, dorsal hippocampus, and medial prefrontal cortex . The compound’s neuroprotective effects are believed to be mediated through its ability to interfere with ischemia-mediated neuronal cell death .

Comparaison Avec Des Composés Similaires

BAY x 3702 est unique par sa forte puissance et sa sélectivité en tant qu'agoniste des récepteurs 5-HT1A. Parmi les composés similaires, citons :

Picozotan : Un autre agoniste de la sérotonine étudié pour ses propriétés neuroprotectrices.

Zonampanel : Un antagoniste des récepteurs AMPA ayant des effets neuroprotecteurs.

Activité Biologique

Repinotan hydrochloride, also known as BAY x 3702, is a selective full agonist of the serotonin 5-HT1A receptor, primarily investigated for its neuroprotective properties. This compound has shown promise in preclinical studies and early-phase clinical trials for conditions such as acute ischemic stroke and traumatic brain injury. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, pharmacokinetics, and relevant research findings.

Repinotan exerts its biological effects primarily through the activation of 5-HT1A receptors. This receptor activation leads to several downstream effects:

- Hyperpolarization of Neurons : By activating G protein-coupled inwardly rectifying K+ channels, repinotan induces hyperpolarization, which inhibits neuronal firing and reduces glutamate release. This mechanism is crucial for protecting neurons from excitotoxicity associated with conditions like stroke and trauma .

- Inhibition of Apoptosis : Repinotan influences several anti-apoptotic pathways. It activates the phosphatidylinositol 3-kinase (PI-3K) pathway and promotes the expression of Bcl-2, which inhibits caspase-3 activity—an essential mediator of apoptosis. These actions contribute to the neuroprotective effects observed in various animal models .

- Modulation of Neurotrophic Factors : The compound enhances the release of S-100 beta, a glial growth factor that supports neuronal survival and regeneration .

Pharmacodynamics

Repinotan's pharmacodynamic profile indicates its potential efficacy in neuroprotection:

- Neuroprotective Efficacy : In animal studies, repinotan has demonstrated significant reductions in infarct volume following induced ischemic events. For instance, a study noted a 73% reduction in infarct volume when administered shortly after middle cerebral artery occlusion .

- Cognitive Enhancement : In models assessing memory performance, repinotan administration improved outcomes when given early post-lesion, suggesting its role in cognitive function recovery following brain injury .

Pharmacokinetics

The pharmacokinetic properties of repinotan are essential for understanding its therapeutic potential:

- Administration and Distribution : Repinotan is typically administered intravenously, allowing rapid distribution across the blood-brain barrier. Its half-life is approximately one hour, with linear pharmacokinetics observed across a dosage range of 0.1 to 3.0 micrograms/kg/h .

- Dosage Considerations : Optimal dosing appears to be around 1.25 mg/day, with efficacy influenced by factors such as age and blood pressure at the time of treatment .

Case Studies and Clinical Trials

Despite promising preclinical data, clinical trials have shown mixed results:

- Phase II Trials : Repinotan was evaluated in phase II trials for acute ischemic stroke but did not demonstrate sufficient efficacy to warrant further development at that time. Side effects were generally mild, primarily consisting of nausea .

- Animal Models : Numerous studies have validated repinotan's neuroprotective effects in various animal models. For example, it significantly attenuated NMDA-induced excitotoxicity in rat models .

Summary of Research Findings

Propriétés

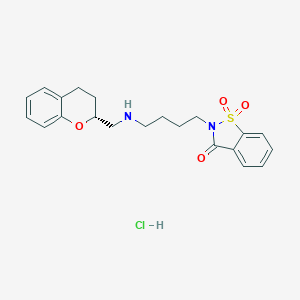

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.